(2E)-3-(furan-2-yl)-2-methylprop-2-enal
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Overview
Description
(2E)-3-(furan-2-yl)-2-methylprop-2-enal is an organic compound characterized by the presence of a furan ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-2-methylprop-2-enal typically involves the aldol condensation of furan-2-carbaldehyde with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or water
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as solid-supported bases can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in acetic acid for bromination
Major Products Formed
Oxidation: (2E)-3-(furan-2-yl)-2-methylprop-2-enoic acid
Reduction: (2E)-3-(furan-2-yl)-2-methylpropan-1-ol
Substitution: 5-bromo-(2E)-3-(furan-2-yl)-2-methylprop-2-enal
Scientific Research Applications
(2E)-3-(furan-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactive aldehyde group.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its aromatic nature.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-2-methylprop-2-enal involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The furan ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity. Molecular targets include enzymes and receptors that interact with aldehyde groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)-2-methylprop-2-enoic acid
- (2E)-3-(furan-2-yl)-2-methylpropan-1-ol
- 5-bromo-(2E)-3-(furan-2-yl)-2-methylprop-2-enal
Uniqueness
(2E)-3-(furan-2-yl)-2-methylprop-2-enal is unique due to its combination of a furan ring and an aldehyde group, which imparts distinct reactivity and potential applications. Its conjugated system enhances its stability and reactivity compared to non-conjugated aldehydes.
Properties
CAS No. |
108576-21-2 |
---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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